Cyclooctanone, 2-(hydroxymethylene)-
Description
Cyclooctanone (B32682), 2-(hydroxymethylene)-, with the chemical formula C9H14O2, is a β-ketoaldehyde existing in equilibrium with its tautomeric enol form. This structural feature is central to its reactivity and utility in organic synthesis. The presence of both a ketone and a masked aldehyde functionality within a medium-sized ring structure makes it a versatile building block for the construction of more complex molecular architectures.
Table 1: Physicochemical Properties of Cyclooctanone, 2-(hydroxymethylene)-
| Property | Value |
|---|---|
| Molecular Formula | C9H14O2 |
| Molecular Weight | 154.21 g/mol |
| IUPAC Name | 2-(hydroxymethylene)cyclooctan-1-one |
| CAS Number | 1654059-43-4 |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid |
| Tautomerism | Exists as an equilibrium mixture of keto and enol forms |
The study of cyclic ketones and their enol or enolate derivatives is a cornerstone of organic chemistry. These systems are fundamental to understanding reaction mechanisms, stereochemistry, and the formation of carbon-carbon bonds. Cyclooctanone, 2-(hydroxymethylene)- is a prime example of a β-dicarbonyl compound where the principles of keto-enol tautomerism are prominently displayed.
Research into cyclic ketones often explores the influence of ring size on reactivity and conformation. Medium-sized rings, such as the eight-membered ring of cyclooctanone, present unique conformational challenges due to transannular strain. The introduction of a hydroxymethylene group at the α-position introduces further complexity and functionality, making it a subject of interest for studying the interplay of ring conformation and the stability of tautomeric forms. The enol form is often stabilized by the formation of an intramolecular hydrogen bond between the hydroxyl proton and the ketone's carbonyl oxygen, forming a pseudo-six-membered ring.
The introduction of a formyl group (–CHO) at the α-position to a ketone has been a significant area of research for over a century. This transformation, known as α-formylation, is a classic method for activating the α-position of a ketone and introducing a versatile functional handle. One of the earliest and most common methods for achieving this is the Claisen condensation, where a ketone reacts with an ester, typically a formate (B1220265) ester, in the presence of a base.
The general reaction is as follows: Cyclic Ketone + Ethyl Formate + Base → α-Formyl Cyclic Ketone (enol form)
Over the years, various reagents and conditions have been developed to improve the efficiency and applicability of this reaction to a wide range of cyclic ketones. The resulting α-formyl cyclic ketones, which predominantly exist in their more stable enol form (hydroxymethylene), have been recognized as valuable intermediates. Their bifunctional nature allows for a diverse array of subsequent reactions.
The synthetic utility of Cyclooctanone, 2-(hydroxymethylene)- and related α-formyl cyclic ketones lies in their ability to participate in a wide variety of chemical transformations. The two electrophilic centers (the ketone and the masked aldehyde) and the nucleophilic character of the enol double bond provide multiple reaction sites.
This dual reactivity allows for the construction of fused heterocyclic and carbocyclic ring systems. For instance, reactions with hydrazines can yield pyrazoles, while reactions with amidines can produce pyrimidines. Furthermore, the enolate can act as a nucleophile in Michael additions, and the carbonyl groups can be targeted by various reducing and organometallic reagents. While specific, high-profile total syntheses using Cyclooctanone, 2-(hydroxymethylene)- are not widely documented, its potential as a precursor for complex molecules, particularly those containing fused ring systems, is clear from the established chemistry of analogous compounds. The ability to build upon the eight-membered ring framework makes it a potentially valuable tool in the synthesis of natural products and other complex organic molecules.
Table 2: Potential Synthetic Applications of α-Formyl Cyclic Ketones
| Reaction Type | Reagent(s) | Product Type |
|---|---|---|
| Heterocycle Synthesis | Hydrazine (B178648) derivatives | Fused Pyrazoles |
| Heterocycle Synthesis | Amidines, Ureas | Fused Pyrimidines |
| Annulation Reactions | Michael acceptors | Fused Carbocyclic Rings |
| Reduction | NaBH4, LiAlH4 | Diols |
| Oxidation | Various oxidizing agents | Dicarboxylic acids (via ring cleavage) |
Structure
2D Structure
3D Structure
Properties
CAS No. |
936-65-2 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-(hydroxymethylidene)cyclooctan-1-one |
InChI |
InChI=1S/C9H14O2/c10-7-8-5-3-1-2-4-6-9(8)11/h7,10H,1-6H2 |
InChI Key |
IBKOLUJZWZCTHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(=O)C(=CO)CC1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Cyclooctanone, 2 Hydroxymethylene
Direct Formylation Techniques and Optimization
Direct formylation of cyclooctanone (B32682) at the α-position is a primary strategy for the synthesis of 2-(hydroxymethylene)cyclooctanone. This approach involves the introduction of a formyl group (-CHO) directly onto the carbon atom adjacent to the carbonyl group.
Claisen Condensation Analogues with Alkyl Formates
A prominent method for the α-formylation of ketones is the Claisen condensation. wikipedia.orglibretexts.org This carbon-carbon bond-forming reaction occurs between a ketone and an ester in the presence of a strong base. wikipedia.org For the synthesis of 2-(hydroxymethylene)cyclooctanone, cyclooctanone acts as the ketone component, and an alkyl formate (B1220265), such as ethyl formate or methyl formate, serves as the ester.
The reaction is initiated by the deprotonation of the α-carbon of cyclooctanone by a strong base, typically a sodium alkoxide like sodium ethoxide or sodium methoxide, to form a resonance-stabilized enolate. libretexts.orglibretexts.org This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the alkyl formate. The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide ion yields the desired β-keto aldehyde, which in this case is 2-(hydroxymethylene)cyclooctanone. libretexts.org The choice of base is crucial; to avoid transesterification, the alkoxide used as a base typically corresponds to the alkyl group of the formate ester. libretexts.org
Optimization of this reaction involves careful consideration of the base, solvent, temperature, and reaction time to maximize the yield and minimize side reactions.
Table 1: Reaction Parameters for Claisen-type Formylation of Cyclooctanone
| Parameter | Condition | Rationale |
| Base | Sodium Ethoxide, Sodium Methoxide, Sodium Hydride | To facilitate the formation of the cyclooctanone enolate. |
| Formylating Agent | Ethyl Formate, Methyl Formate | Serves as the electrophile to introduce the formyl group. |
| Solvent | Diethyl Ether, Tetrahydrofuran (THF), Benzene (B151609) | Anhydrous, aprotic solvents are preferred to prevent quenching of the enolate. |
| Temperature | 0°C to reflux | The optimal temperature balances reaction rate with the stability of the reactants and products. |
Alternative One-Pot Formylation Approaches
Beyond the classic Claisen condensation, other one-pot formylation methods have been developed to synthesize α-hydroxymethylene ketones. These methods aim to improve efficiency, yield, and substrate scope. organic-chemistry.orgorganic-chemistry.org While not always directly applied to cyclooctanone in the literature, these general methodologies are applicable.
One such approach involves the use of N,N-dimethylformamide (DMF) as both a solvent and a formylating agent source. rsc.org An environmentally benign electrochemical approach has been developed for the α-hydroxymethylation of ketones using DMF as the carbon source. rsc.org This method avoids the need for metal catalysts and chemical oxidants, proceeding at room temperature. rsc.org
Another strategy involves the reaction of a ketone enolate with a suitable one-carbon electrophile. While a variety of one-pot ketone syntheses from aldehydes and other precursors exist, direct one-pot formylation of a ketone like cyclooctanone remains a specialized area. organic-chemistry.orgnih.govrsc.org
Indirect Synthetic Routes
Indirect methods provide alternative pathways to 2-(hydroxymethylene)cyclooctanone, often starting from more readily available or specifically functionalized cyclooctanone derivatives.
From Cyclooctanone Derivatives via Functional Group Interconversions
Functional group interconversion (FGI) is a powerful strategy in organic synthesis that involves converting one functional group into another. ub.edusolubilityofthings.comvanderbilt.eduorganic-chemistry.org This approach can be used to prepare 2-(hydroxymethylene)cyclooctanone from other α-substituted cyclooctanone derivatives.
For example, a cyclooctanone derivative bearing a suitable leaving group at the α-position could undergo nucleophilic substitution with a protected hydroxymethylene equivalent, followed by deprotection. Alternatively, an α-halocyclooctanone could be converted to the target compound through a series of steps.
Another potential route involves the oxidation of a 2-methylcyclooctanone (B75978) derivative. Selective oxidation of the methyl group to a formyl group would yield the desired product.
Table 2: Potential Functional Group Interconversions for Synthesis of 2-(hydroxymethylene)cyclooctanone
| Starting Material | Reagents | Intermediate/Product |
| 2-(Bromomethyl)cyclooctanone | 1. Sodium formate, 2. Hydrolysis | 2-(Hydroxymethyl)cyclooctanone followed by oxidation |
| Cyclooctanone-2-carboxylic acid ester | 1. Reduction (e.g., with DIBAL-H), 2. Oxidation (e.g., with PCC) | 2-(Hydroxymethyl)cyclooctanone followed by oxidation to the aldehyde |
| 2-Methylcyclooctanone | Selective oxidation reagents | 2-(hydroxymethylene)cyclooctanone |
Stereoselective Synthesis of 2-(hydroxymethylene)cyclooctanone Precursors
While 2-(hydroxymethylene)cyclooctanone itself is achiral due to tautomerism, the synthesis of chiral precursors can be a strategic approach for the preparation of enantiomerically enriched derivatives. Stereoselective methods can be employed to introduce functionality at the α-position of cyclooctanone, which can then be converted to the hydroxymethylene group.
For instance, an asymmetric aldol (B89426) reaction between a cyclooctanone-derived enolate and formaldehyde (B43269) could, in principle, yield a chiral 2-(hydroxymethyl)cyclooctanone. Subsequent oxidation of the alcohol would provide the target compound. The stereocenter would be lost in the final product but could be crucial for directing subsequent transformations in a larger synthetic sequence.
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of 2-(hydroxymethylene)cyclooctanone is an important consideration for developing sustainable chemical processes. unibo.ituniroma1.it These principles focus on minimizing waste, using less hazardous chemicals, improving energy efficiency, and employing renewable feedstocks. uniroma1.it
In the context of the Claisen-type formylation, green improvements could include:
Use of Greener Solvents: Replacing traditional volatile organic solvents like benzene or diethyl ether with more environmentally benign alternatives.
Catalytic Approaches: Developing catalytic versions of the formylation reaction to reduce the need for stoichiometric amounts of strong base.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. rsc.org The direct formylation of cyclooctanone generally has good atom economy.
Energy Efficiency: Utilizing milder reaction conditions, such as lower temperatures or alternative energy sources like microwave irradiation or mechanochemistry, to reduce energy consumption. nih.gov
An example of a greener approach in a related transformation is the electrooxidative α-hydroxymethylation of ketones, which avoids metal catalysts and chemical oxidants. rsc.org While not a direct formylation, it highlights the potential for developing more sustainable methods for α-functionalization of ketones.
Solvent-Free Reaction Environments
The elimination of volatile organic solvents is a cornerstone of green chemistry, leading to the development of solvent-free reaction protocols. These methods not only reduce environmental impact but can also offer benefits such as enhanced reaction rates, higher yields, and simplified work-up procedures. For the synthesis of α,α'-bis-(substituted-benzylidene)cycloalkanones, which are structurally related to the target molecule, solvent-free Claisen-Schmidt reactions have been successfully employed. nih.govmdpi.comnih.gov These reactions are often facilitated by grinding or mechanochemical techniques, such as ball milling. mdpi.combeilstein-journals.org
In a typical solvent-free approach applicable to the formylation of cyclooctanone, the reactants, cyclooctanone and a suitable formylating agent, are combined with a solid catalyst in a mortar and pestle or a ball mill. The mechanical energy input facilitates the reaction between the solid and liquid phases. For instance, the condensation of cycloalkanones with various benzaldehydes has been achieved with high yields using solid sodium hydroxide (B78521) (NaOH) as a catalyst under grinding conditions. nih.govmdpi.comnih.gov This approach avoids the need for bulk solvents, and the product can often be isolated by simple washing and filtration. rsc.org
Natural clay-based catalysts have also emerged as effective and sustainable options for solvent-free aldol condensations of cyclic ketones like cyclopentanone. mdpi.comresearchgate.net These catalysts can possess both acidic and basic sites, which can synergistically promote the reaction. The use of such catalysts in a solvent-free setting for the synthesis of Cyclooctanone, 2-(hydroxymethylene)- could offer a green and efficient alternative to traditional methods.
Table 1: Comparison of Solvent-Free and Conventional Synthesis Methods
| Feature | Conventional Solvent-Based Synthesis | Solvent-Free Synthesis (Grinding/Milling) |
| Reaction Medium | Organic Solvents (e.g., Ethanol, Benzene) | None (or minimal liquid for dispersion) |
| Energy Input | Heating (Reflux) | Mechanical (Grinding, Milling) |
| Reaction Time | Often several hours | Can be significantly shorter |
| Work-up | Extraction, Distillation | Filtration, Washing |
| Environmental Impact | Higher (due to solvent use and disposal) | Lower |
| Potential Yield | Variable | Often high to quantitative nih.govmdpi.comnih.gov |
Catalytic Approaches and Reagent Design
The design and application of novel catalysts and reagents are at the forefront of modern synthetic chemistry, offering enhanced selectivity, efficiency, and milder reaction conditions. For the synthesis of Cyclooctanone, 2-(hydroxymethylene)-, various catalytic strategies can be envisaged, drawing from advancements in organocatalysis and the use of solid acid catalysts.
Organocatalysis, the use of small organic molecules as catalysts, has revolutionized asymmetric synthesis and offers a powerful tool for the functionalization of ketones. The enantioselective α-formylation of ketones can be achieved using organocatalysts, providing a route to chiral building blocks. researchgate.net While direct application to cyclooctanone for the synthesis of the hydroxymethylene derivative would need specific catalyst development, the principles of enamine and iminium ion catalysis are well-established for cyclic ketones. researchgate.netprinceton.edu For example, the direct β-coupling of cyclic ketones has been achieved through the synergistic merger of photoredox catalysis and organocatalysis, demonstrating the potential for activating the ketone at different positions. nih.gov
The design of specific organocatalysts, such as those derived from cinchona alkaloids, has been successful in the enantioselective α-fluorination of cyclic ketones, highlighting the tunability of these catalysts for specific transformations. nih.gov A similar approach could be adopted for the design of catalysts for the formylation of cyclooctanone.
Solid acid catalysts also present a promising avenue for the synthesis of Cyclooctanone, 2-(hydroxymethylene)-. These catalysts are advantageous due to their ease of separation from the reaction mixture, reusability, and often lower corrosivity (B1173158) compared to liquid acids. Various solid acid catalysts have been investigated for condensation and ketalation reactions of cyclic ketones like cyclohexanone. researchgate.net For the aldol condensation of cyclopentanone, natural clay-based catalysts with tunable acidic and basic sites have shown excellent activity under solvent-free conditions. mdpi.comresearchgate.net The application of such bifunctional catalysts could facilitate the formylation of cyclooctanone by activating both the ketone and the formylating agent.
Table 2: Overview of Potential Catalytic Approaches
| Catalytic Approach | Catalyst Type | Potential Advantages |
| Organocatalysis | Chiral amines, amino acids | High enantioselectivity, mild reaction conditions. researchgate.netnih.gov |
| Solid Acid Catalysis | Zeolites, clays, heteropolyacids | Reusability, ease of separation, environmental benefits. mdpi.comresearchgate.net |
| Base Catalysis (Solid) | Solid NaOH, KOH | High yields in solvent-free conditions, cost-effective. nih.govnih.gov |
| Photoredox/Organocatalysis | Iridium complexes with amine catalysts | Novel reactivity, direct functionalization at different positions. nih.gov |
Tautomerism and Conformational Analysis
Keto-Enol Tautomerism Equilibrium Studies
Keto-enol tautomerism is an equilibrium process between a "keto" form (a ketone or aldehyde) and an "enol" form (an alkene with an alcohol group). masterorganicchemistry.comorganicchemistrytutor.com For 2-(hydroxymethylene)cyclooctanone, this equilibrium exists between the ketone tautomer and the enol tautomer, which can be stabilized by factors such as conjugation and intramolecular hydrogen bonding. masterorganicchemistry.com
The ratio of keto to enol tautomers can be experimentally determined, often using Nuclear Magnetic Resonance (NMR) spectroscopy, which can detect the distinct signals from both forms in solution. researchgate.net While specific experimental data for 2-(hydroxymethylene)cyclooctanone is not extensively published, studies on analogous β-dicarbonyl compounds provide a clear indication of the expected behavior. The equilibrium is highly sensitive to the surrounding environment, including the solvent and temperature.
For similar compounds, the enol form is often found to be predominant, particularly in non-polar solvents, due to the stability conferred by an internal hydrogen bond forming a six-membered ring-like structure.
Table 1: Tautomeric Ratios for Analogous 2-(hydroxymethylene)cycloalkanones in Different Solvents Note: This table presents typical data for analogous compounds to illustrate the principles, as specific values for 2-(hydroxymethylene)cyclooctanone are not readily available in cited literature.
| Solvent | Dielectric Constant (ε) | % Keto Form (Typical) | % Enol Form (Typical) |
|---|---|---|---|
| Cyclohexane (B81311) | 2.0 | ~5% | ~95% |
| Chloroform (CDCl₃) | 4.8 | ~10% | ~90% |
| Acetone | 20.7 | ~30% | ~70% |
| Dimethyl Sulfoxide (DMSO) | 46.7 | ~40% | ~60% |
| Water (D₂O) | 78.4 | >50% | <50% |
Solvent properties play a critical role in shifting the keto-enol equilibrium. nih.gov The two primary factors are the solvent's polarity and its ability to act as a hydrogen bond donor or acceptor.
Solvent Polarity : In non-polar solvents like cyclohexane, the enol form is heavily favored. This is because the enol tautomer can form a strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen. masterorganicchemistry.com This internal bonding stabilizes the molecule without requiring interaction with the solvent. As solvent polarity increases (e.g., acetone, DMSO), the equilibrium tends to shift toward the more polar keto tautomer. researchgate.net Polar solvents can solvate the carbonyl group of the keto form effectively, stabilizing it relative to the internally-bonded enol form.
Hydrogen Bonding : Protic solvents, such as water or methanol, can disrupt the intramolecular hydrogen bond of the enol form by forming competing intermolecular hydrogen bonds. nih.gov This destabilizes the enol tautomer and shifts the equilibrium significantly towards the keto form. In contrast, aprotic polar solvents can stabilize the keto form through dipole-dipole interactions without disrupting the enol's internal hydrogen bond to the same extent.
Computational Chemistry Investigations of Tautomeric Forms
Computational chemistry provides powerful tools to investigate the relative stabilities of tautomers and the energy barriers for their interconversion, corroborating experimental findings.
Density Functional Theory (DFT) is a widely used computational method to calculate the electronic structure and relative energies of molecules. researchgate.net Studies on similar β-dicarbonyl systems using DFT methods, such as B3LYP with a 6-311+G(d,p) basis set, consistently show that the enol tautomer is thermodynamically more stable than the keto tautomer in the gas phase. researchgate.netnih.gov
The increased stability of the enol form is attributed to two main factors:
Intramolecular Hydrogen Bonding : The formation of a strong intramolecular hydrogen bond creates a stable six-membered pseudo-ring. scispace.com
Table 2: Calculated Relative Energies of Keto vs. Enol Tautomers for an Analogous System via DFT Note: This data is representative of computational results for similar β-keto aldehyde systems.
| Tautomer | Computational Method | Basis Set | Relative Energy (kcal/mol) (Gas Phase) |
|---|---|---|---|
| Keto Form | B3LYP | 6-311++G(d,p) | 0.00 (Reference) |
| Enol Form | B3LYP | 6-311++G(d,p) | -4.5 to -7.0 |
These calculations typically predict the enol form to be more stable by several kcal/mol. nih.gov The inclusion of a solvent model in the calculations, such as the Polarizable Continuum Model (PCM), allows for the simulation of solvent effects, which correctly predicts a reduction in the stability gap between the enol and keto forms as solvent polarity increases. researchgate.netscispace.com
Ab initio methods, which are based on first principles of quantum mechanics, can be employed to locate the transition state structure for the interconversion between the keto and enol forms. researchgate.net These calculations determine the activation energy (energy barrier) for the tautomerization process. The reaction typically proceeds through a concerted mechanism where a proton is transferred from the α-carbon to the carbonyl oxygen.
The calculated energy barrier for this process in related systems is found to be moderately high, which explains why the two tautomers can be observed as distinct species by NMR at room temperature. researchgate.netresearchgate.net The presence of an acid or base catalyst provides an alternative reaction pathway with a lower activation energy, accelerating the rate of interconversion. organicchemistrytutor.comlibretexts.org
Conformational Landscape of the Cyclooctane (B165968) Ring System
The eight-membered cyclooctane ring is highly flexible and can adopt several low-energy conformations to minimize steric and torsional strain. Unlike the rigid cyclohexane ring, the energy differences between cyclooctane conformers are small, leading to a complex potential energy surface.
Computational and spectroscopic studies of the parent cyclooctanone (B32682) have identified several stable conformers. nih.gov The most stable conformations are typically variations of the boat-chair (BC) and crown families. For cyclooctanone itself, three conformers have been observed experimentally in the gas phase. nih.gov
The introduction of the 2-(hydroxymethylene) substituent significantly influences this conformational landscape. The planar and relatively bulky hydroxymethylene group, especially in the stable enol form, introduces steric constraints. The molecule will likely adopt a ring conformation that minimizes steric clashes with this substituent and accommodates the planarity of the conjugated system. The most probable conformations would place the C1-C2-C(hydroxymethylene) fragment in a way that avoids unfavorable transannular interactions (interactions between non-adjacent ring atoms). This would likely favor specific boat-chair conformations where the substituent occupies a pseudo-equatorial position to reduce steric strain.
Table 3: Common Low-Energy Conformations of the Cyclooctane Ring
| Conformation Family | Specific Conformer | Key Structural Features |
|---|---|---|
| Boat-Chair | Boat-Chair (BC) | Most stable for many cyclooctane derivatives |
| Crown | Crown | High symmetry, often higher in energy |
| Boat-Boat | Boat-Boat (BB) | Typically a higher energy conformation |
| Twist-Chair-Chair | Twist-Chair-Chair (TCC) | Intermediate energy conformer |
Ring Flexibility and Preferred Conformations
The eight-membered ring of cyclooctanone is significantly more flexible than smaller rings like cyclohexane. This flexibility allows for a variety of possible conformations. For the unsubstituted cyclooctanone, extensive studies have identified the boat-chair (BC) conformation as the global minimum, being significantly more stable than other conformations like the twist-chair-chair (TCC). This preference is primarily attributed to the minimization of transannular steric strain, which arises from the close proximity of hydrogen atoms across the ring.
The introduction of the 2-(hydroxymethylene) group introduces a new set of steric and electronic interactions that can modulate the conformational landscape of the cyclooctanone ring. The substituent will have its own conformational preferences (e.g., orientation of the hydroxyl group) which will couple with the ring's conformation. It is anticipated that the boat-chair conformation will likely remain the most populated, but the exact geometry and the relative energies of other conformers might be altered. The substituent will likely prefer an equatorial-like position to minimize steric hindrance with the rest of the ring.
The following table outlines the likely preferred conformations for the cyclooctanone ring of 2-(hydroxymethylene)cyclooctanone, based on the principles established for the parent compound:
| Conformation Family | Relative Stability | Key Structural Features |
| Boat-Chair (BC) | Most Stable | Minimizes transannular interactions. |
| Twist-Chair-Chair (TCC) | Less Stable | Higher in energy due to increased transannular strain. |
| Other Conformations | Least Stable | Generally high in energy and less populated. |
Steric and Electronic Effects on Conformer Populations
The conformational equilibrium of Cyclooctanone, 2-(hydroxymethylene)- is dictated by a delicate balance of steric and electronic effects.
Steric Effects: The primary steric consideration is the minimization of transannular interactions, a hallmark of medium-sized rings. The hydroxymethylene group, being larger than a hydrogen atom, will introduce additional steric bulk. Its placement on the ring will be critical in determining the most stable conformation. An equatorial-like orientation of the substituent in the preferred boat-chair conformation would be expected to minimize steric clashes with the axial hydrogens on the same side of the ring. The internal hydrogen bond in the enol tautomer will also impose geometric constraints that can influence the ring's conformation.
Reactivity and Mechanistic Investigations of Cyclooctanone, 2 Hydroxymethylene
Reactions Involving the Hydroxymethylene Group
The hydroxymethylene group is the most reactive site for many transformations, primarily due to its enolic character which makes the adjacent double bond and the hydroxyl group susceptible to various reagents.
The reaction of 1,3-dicarbonyl compounds with nitrogen nucleophiles is a cornerstone of heterocyclic synthesis. Cyclooctanone (B32682), 2-(hydroxymethylene)- readily participates in these reactions to form a variety of important chemical structures.
Cyclooctanone, 2-(hydroxymethylene)- reacts with primary and secondary amines to yield β-enaminones. organic-chemistry.orgorientjchem.orgacgpubs.org This condensation reaction typically proceeds by the nucleophilic attack of the amine on the aldehyde carbonyl of the keto-aldehyde tautomer, followed by the elimination of a water molecule. researchgate.net The resulting enaminones are stabilized by intramolecular hydrogen bonding and conjugation between the nitrogen lone pair, the double bond, and the ketone carbonyl group. These compounds are versatile intermediates in their own right, used in the synthesis of more complex molecules. orientjchem.org
The general reaction can be summarized as follows:
Reactants: Cyclooctanone, 2-(hydroxymethylene)- and a primary or secondary amine.
Catalyst: Often acid-catalyzed to facilitate the dehydration step. researchgate.net
Product: A 2-(aminomethylene)cyclooctanone derivative (an enaminone).
| Amine Reactant | Product Type | Key Structural Feature |
|---|---|---|
| Primary Amine (R-NH₂) | Enaminone | C=C-N(H)R |
| Secondary Amine (R₂NH) | Enaminone | C=C-NR₂ |
| Ammonia (NH₃) | Primary Enaminone | C=C-NH₂ |
The bifunctional nature of Cyclooctanone, 2-(hydroxymethylene)- makes it an excellent precursor for the synthesis of various fused heterocyclic systems. The general mechanism involves a sequential condensation-cyclization reaction with a binucleophilic reagent.
Pyrazoles: The reaction with hydrazine (B178648) or its derivatives is a classic method for pyrazole (B372694) synthesis. nih.govorganic-chemistry.org The mechanism involves the initial formation of a hydrazone at the more reactive aldehyde carbonyl. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom onto the ketone carbonyl, and subsequent dehydration to yield the fused pyrazole ring system, specifically a 4,5,6,7,8,9-hexahydrocyclo-octa[c]pyrazole. nih.gov
Isoxazoles: In a similar fashion, reaction with hydroxylamine (B1172632) hydrochloride leads to the formation of fused isoxazoles. nih.govorganic-chemistry.orgmdpi.com The initial step is the formation of an oxime at the aldehyde position. The hydroxyl group of the oxime then attacks the ketone carbonyl, leading to a cyclization and dehydration cascade that results in the formation of a 4,5,6,7,8,9-hexahydro-2,1-benzisoxazole ring. mdpi.comnih.gov
Pyrimidines: Fused pyrimidine (B1678525) rings can be synthesized by reacting Cyclooctanone, 2-(hydroxymethylene)- with N-C-N building blocks like urea, thiourea, or amidines. bu.edu.egorganic-chemistry.orggrowingscience.com The reaction proceeds via initial condensation of one of the nitrogen atoms with the aldehyde carbon, followed by cyclization involving the second nitrogen atom attacking the ketone carbonyl. A final dehydration step yields the aromatic fused pyrimidine system, a 5,6,7,8,9,10-hexahydrocycloocta[d]pyrimidine. researchgate.net
| Binucleophile | Intermediate | Fused Heterocycle Product |
|---|---|---|
| Hydrazine (H₂NNH₂) | Hydrazone | Hexahydrocycloocta[c]pyrazole |
| Hydroxylamine (H₂NOH) | Oxime | Hexahydro-2,1-benzisoxazole |
| Urea (H₂NCONH₂) | Ureide | Octahydropyrimidin-2-one |
| Amidine (RC(=NH)NH₂) | Amidine Condensate | Hexahydropyrimidine |
The enolic double bond in 2-(hydroxymethylene)cyclooctanone is electron-rich and can undergo electrophilic addition reactions, similar to alkenes. libretexts.org For example, halogenation with reagents like bromine (Br₂) or chlorine (Cl₂) would proceed via the attack of the π-electrons on the electrophilic halogen. This typically forms a transient halonium ion intermediate, which is then attacked by the halide anion. The initial product would be a di-halogenated adduct which may subsequently eliminate hydrogen halide to yield an α-halogenated product or undergo further rearrangement. The regioselectivity of the addition is governed by the directing effects of the adjacent hydroxyl and carbonyl groups. libretexts.org
The compound possesses two reducible carbonyl groups (ketone and aldehyde) and an oxidizable aldehyde group.
Reduction: Selective reduction is possible based on the choice of reducing agent. Sodium borohydride (B1222165) (NaBH₄), a mild reducing agent, would preferentially reduce the more reactive aldehyde moiety to a primary alcohol, yielding 2-(hydroxymethyl)cyclooctanone. Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), would likely reduce both the aldehyde and the ketone carbonyls to their corresponding alcohols, resulting in cyclooctane-1,2-diyl)dimethanol.
Oxidation: The aldehyde functionality can be selectively oxidized to a carboxylic acid using mild oxidizing agents like Tollens' reagent or Fehling's solution, which would yield 2-oxocyclooctane-1-carboxylic acid. The use of stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, could lead to the cleavage of the carbon-carbon bonds and degradation of the cyclooctane (B165968) ring.
Condensation Reactions with Nitrogen Nucleophiles
Reactions Involving the Ketone Carbonyl and α-Carbons
Beyond the reactivity of the hydroxymethylene group, the ketone carbonyl and the adjacent α-carbons are also sites for important chemical transformations.
The α-carbons to the ketone (at the C8 position and the C2 methine carbon) are acidic due to the electron-withdrawing effect of the carbonyl group. msu.edulibretexts.org These protons can be removed by a base to form an enolate ion. This enolate is a potent nucleophile and can react with various electrophiles. jackwestin.combaylor.edu For instance, alkylation can be achieved by treating the compound with a base like lithium diisopropylamide (LDA) followed by an alkyl halide (e.g., methyl iodide), leading to substitution at the α-position. youtube.com
The ketone carbonyl itself can undergo nucleophilic addition reactions. For example, reaction with Grignard reagents or organolithium compounds would result in the formation of a tertiary alcohol at the C1 position, after an aqueous workup. jackwestin.com
Michael Addition Reactions
The 2-(hydroxymethylene) group in cyclooctanone creates an α,β-unsaturated carbonyl system, making it a potential Michael acceptor. wikipedia.org In this context, the β-carbon of the exocyclic double bond is susceptible to nucleophilic attack. masterorganicchemistry.com The Michael addition, or conjugate addition, of resonance-stabilized carbanions to such activated olefins is a thermodynamically controlled process widely used for the formation of carbon-carbon bonds. organic-chemistry.org
Nucleophiles such as dialkyl malonates, β-ketoesters, and nitroalkanes, upon deprotonation with a suitable base, can add to the β-position of the hydroxymethylene moiety. The general mechanism involves the formation of an enolate from the Michael donor, which then attacks the β-carbon of the α,β-unsaturated system in Cyclooctanone, 2-(hydroxymethylene)-. Subsequent protonation of the resulting enolate intermediate yields the 1,4-addition product. masterorganicchemistry.com
The reactivity of cyclic enones in Michael additions can be influenced by ring size, with cyclization sometimes reducing the electrophilicity compared to acyclic analogues. nih.gov However, the presence of the hydroxymethylene group in tautomeric equilibrium with the β-keto aldehyde form provides a highly activated system for conjugate additions.
Table 1: Representative Michael Addition Reactions
| Michael Donor | Base | Solvent | Product |
|---|---|---|---|
| Diethyl malonate | NaOEt | Ethanol | Diethyl 2-((2-oxocyclooctyl)methyl)malonate |
| Nitromethane | DBU | THF | 2-(2-nitroethyl)cyclooctanone |
| Ethyl acetoacetate | NaOEt | Ethanol | Ethyl 2-acetyl-3-(2-oxocyclooctyl)propanoate |
Aldol-Type Condensations and their Intramolecular Variants
The presence of both a ketone and an aldehyde-like functional group within the same molecule makes Cyclooctanone, 2-(hydroxymethylene)- a prime candidate for aldol-type condensations. Intramolecular aldol (B89426) reactions are particularly significant as they offer a pathway to cyclic and bicyclic systems. libretexts.org In such reactions, an enolate formed at one position of the molecule attacks a carbonyl group elsewhere in the same molecule. libretexts.org
For Cyclooctanone, 2-(hydroxymethylene)-, deprotonation of the α-carbon of the cyclooctanone ring can generate an enolate. This enolate can then, in principle, attack the formyl group. However, the proximity and steric strain of the resulting product would be key factors. In many intramolecular aldol condensations, the formation of five- and six-membered rings is thermodynamically favored due to minimal ring strain. libretexts.orglibretexts.org
The reaction is typically base-catalyzed, leading to an aldol addition product which may subsequently dehydrate to form an α,β-unsaturated carbonyl compound. The reversibility of the aldol reaction often ensures that the most stable cyclic product is formed. libretexts.org
Enolate Chemistry and Alkylation/Acylation Strategies
The acidic α-hydrogens on the cyclooctanone ring allow for the formation of enolates upon treatment with a strong base, such as lithium diisopropylamide (LDA). lumenlearning.comlibretexts.org These enolates are potent nucleophiles and can undergo SN2 reactions with various electrophiles, leading to alkylation or acylation at the α-position. chemistrysteps.comorganicchemistrytutor.com
The regioselectivity of enolate formation is a critical aspect. In unsymmetrical ketones, both kinetic and thermodynamic enolates can be formed. libretexts.orgchemistrysteps.com For Cyclooctanone, 2-(hydroxymethylene)-, the situation is complex due to the presence of the hydroxymethylene group, which also has an acidic proton. Careful selection of the base and reaction conditions is necessary to achieve selective deprotonation and subsequent functionalization. The use of a strong, non-nucleophilic base like LDA at low temperatures typically favors the formation of the kinetic enolate. libretexts.org
Once formed, the enolate can be trapped with alkyl halides to introduce alkyl chains or with acyl chlorides or anhydrides to introduce acyl groups, thereby expanding the molecular complexity. chemistrysteps.com
Cyclization Reactions Mediated by Cyclooctanone, 2-(hydroxymethylene)-
The inherent functionality of Cyclooctanone, 2-(hydroxymethylene)- makes it a valuable precursor for the synthesis of more complex cyclic structures, including fused and bicyclic systems.
Intramolecular Carbocyclizations
Intramolecular carbocyclization reactions can be initiated from derivatives of Cyclooctanone, 2-(hydroxymethylene)-. For instance, after a Michael addition reaction, the newly introduced functional group can participate in a subsequent intramolecular cyclization. An example would be the addition of a nucleophile containing a tethered electrophilic center, which could then react with the enolate of the cyclooctanone.
Such cyclizations are powerful tools in organic synthesis for the construction of polycyclic frameworks. The stereochemical outcome of these reactions is often highly controlled, allowing for the synthesis of complex natural product skeletons.
Synthesis of Fused Ring Systems and Bicyclic Compounds
The synthesis of fused ring systems and bicyclic compounds from Cyclooctanone, 2-(hydroxymethylene)- often relies on tandem reaction sequences. A notable example is the bridged Robinson annulation, which involves a Michael addition followed by an intramolecular aldol condensation. ucla.edu While not a direct reaction of the title compound itself, a derivative could undergo such a process. For example, if the hydroxymethylene group is first converted to a vinyl ketone, it could then act as the acceptor in a Robinson annulation sequence.
Furthermore, intramolecular aldol condensations of dicarbonyl compounds derived from Cyclooctanone, 2-(hydroxymethylene)- can lead to the formation of fused bicyclic systems. nih.govorganicchemistrytutor.com The size of the newly formed ring is dependent on the distance between the reacting carbonyl and enolate moieties. These reactions are pivotal in the synthesis of natural products containing bicyclo[m.n.0]alkane skeletons. researchgate.netchemrxiv.org
Table 2: Potential Bicyclic Systems from Cyclooctanone, 2-(hydroxymethylene)- Derivatives
| Reaction Type | Derivative of Cyclooctanone, 2-(hydroxymethylene)- | Product Type |
|---|---|---|
| Intramolecular Aldol Condensation | 2-(3-oxobutyl)cyclooctanone | Fused bicyclo[6.4.0]dodecane system |
| Bridged Robinson Annulation | Enolate of a ketone + a vinyl ketone derivative | Bridged bicyclic system |
| Diels-Alder Reaction | Dienophile derivative | Fused polycyclic system |
Rearrangement Reactions
The ketone functionality in Cyclooctanone, 2-(hydroxymethylene)- opens the door to several classic rearrangement reactions, which can be employed to synthesize different ring systems or introduce heteroatoms into the molecular framework.
One such reaction is the Beckmann rearrangement , where the oxime derived from the cyclooctanone is treated with an acid to form a lactam (a cyclic amide). masterorganicchemistry.comlibretexts.org This reaction involves the migration of an alkyl group anti-periplanar to the leaving group on the nitrogen atom. The result would be an expansion of the eight-membered ring to a nine-membered nitrogen-containing ring.
Another important rearrangement is the Baeyer-Villiger oxidation . In this reaction, the ketone is treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an ester. libretexts.org This involves the insertion of an oxygen atom adjacent to the carbonyl group. The migratory aptitude of the adjacent carbon atoms determines the regioselectivity of the oxygen insertion. This would lead to the formation of a nine-membered lactone (a cyclic ester).
The α-hydroxy ketone moiety, which is a tautomer of the 2-(hydroxymethylene)cyclooctanone, could potentially undergo an α-ketol rearrangement . wikipedia.org This acid- or base-catalyzed reaction involves the 1,2-migration of an alkyl or aryl group. Given the reversibility of this rearrangement, the reaction would proceed to form the more thermodynamically stable α-hydroxy carbonyl compound. wikipedia.org
Ring Expansion and Contraction Methodologies Initiated by the α-Hydroxymethylene Moiety
The structure of Cyclooctanone, 2-(hydroxymethylene)- allows for its derivatization to substrates suitable for well-established ring expansion and contraction reactions. These methodologies often proceed through key intermediates where the α-hydroxymethylene group is transformed into a reactive species.
Ring Expansion: A notable one-carbon ring expansion can be achieved via the Tiffeneau-Demjanov rearrangement . wikipedia.org This reaction sequence typically involves the conversion of a cyclic ketone to its next higher homologue. libretexts.org For Cyclooctanone, 2-(hydroxymethylene)-, the process would commence with the transformation of the hydroxymethylene group into an aminomethyl group. This can be accomplished through a two-step sequence: oxidation of the hydroxymethylene group to an aldehyde, followed by reductive amination. The resulting 2-(aminomethyl)cyclooctanone is then reduced to the corresponding 1,2-amino alcohol. Treatment of this amino alcohol with nitrous acid generates an unstable diazonium ion, which then undergoes a concerted rearrangement. The migration of one of the adjacent ring carbons leads to the expulsion of nitrogen gas and the formation of a ring-expanded cyclononanone. The regioselectivity of the carbon migration is a key aspect of this rearrangement. libretexts.org
Ring Contraction: For ring contraction, the Favorskii rearrangement presents a viable pathway. wikipedia.orgadichemistry.com This reaction typically involves the treatment of an α-halo ketone with a base to yield a ring-contracted carboxylic acid derivative. adichemistry.com To apply this to Cyclooctanone, 2-(hydroxymethylene)-, the hydroxyl group would first need to be removed and the α-carbon halogenated. A possible synthetic route involves the reduction of the hydroxymethylene group to a methyl group, followed by α-halogenation of the resulting 2-methylcyclooctanone (B75978). Treatment of the α-halo-2-methylcyclooctanone with a base, such as a hydroxide (B78521) or alkoxide, would then initiate the rearrangement. The proposed mechanism involves the formation of a cyclopropanone (B1606653) intermediate, which is subsequently opened by the nucleophilic base to afford the ring-contracted cycloheptanecarboxylic acid derivative. wikipedia.org
| Transformation | Reaction Name | Key Intermediate from Cyclooctanone, 2-(hydroxymethylene)- | Typical Reagents | Expected Product |
|---|---|---|---|---|
| Ring Expansion (C8 → C9) | Tiffeneau-Demjanov Rearrangement | 1-(Aminomethyl)cyclooctan-1-ol | 1. Oxidation, Reductive Amination, Reduction 2. NaNO₂, HCl | Cyclononanone |
| Ring Contraction (C8 → C7) | Favorskii Rearrangement | 2-Halo-2-methylcyclooctanone | 1. Reduction, Halogenation 2. Base (e.g., NaOH, NaOR) | Cycloheptanecarboxylic acid derivative |
Sigmatropic Rearrangements and their Stereochemical Outcomes
The α-hydroxymethylene group of Cyclooctanone, 2-(hydroxymethylene)- can be readily converted into an allyl ether, setting the stage for a wikipedia.orgwikipedia.org-sigmatropic rearrangement, specifically a Claisen rearrangement . nih.gov This pericyclic reaction is a powerful tool for the stereoselective formation of carbon-carbon bonds. nih.gov The reaction involves the thermal or Lewis acid-catalyzed rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. redalyc.org
In the context of Cyclooctanone, 2-(hydroxymethylene)-, O-alkylation with an allyl halide would yield the corresponding 2-(allyloxymethylene)cyclooctanone. Upon heating, this substrate is expected to undergo a Claisen rearrangement. The reaction proceeds through a concerted, cyclic transition state, which is typically chair-like. The stereochemical outcome of the rearrangement is highly dependent on the geometry of the enol ether double bond and the conformation of the transition state. nih.gov For cyclic systems, the conformational constraints of the ring play a significant role in dictating the facial selectivity of the rearrangement. nih.gov The allyl group will preferentially migrate to one face of the enol ether, leading to the formation of a new stereocenter at the α-position of the resulting cyclooctanone derivative. The stereochemistry of any substituents on the allyl group is also transferred to the product with high fidelity. The formation of a thermodynamically stable C=O bond is a major driving force for this reaction.
The stereochemical course of the Claisen rearrangement can be predicted based on the preference for a chair-like transition state where bulky substituents occupy pseudo-equatorial positions to minimize steric strain. This high degree of stereocontrol makes the Claisen rearrangement a valuable method for asymmetric synthesis. nih.govnih.gov
| Rearrangement Type | Substrate from Cyclooctanone, 2-(hydroxymethylene)- | Reaction Conditions | Key Features of the Rearrangement | Expected Product | Stereochemical Implications |
|---|---|---|---|---|---|
| wikipedia.orgwikipedia.org-Sigmatropic | 2-(Allyloxymethylene)cyclooctanone | Thermal or Lewis Acid Catalysis | Concerted, pericyclic reaction through a cyclic transition state. | 2-Allyl-2-formylcyclooctanone | Highly stereoselective, controlled by the chair-like transition state geometry and ring conformation. Transfers chirality from the substrate to the product. |
Applications in Complex Molecule Synthesis
Precursor in Heterocyclic Synthesis
The dual functionality of 2-(hydroxymethylene)cyclooctanone enables its participation in various cyclocondensation reactions to form fused heterocyclic systems. The enolate form of the β-dicarbonyl moiety readily reacts with dinucleophiles, leading to the formation of new rings annulated to the cyclooctane (B165968) core.
Synthesis of Thienopyridine Derivatives
While specific examples detailing the synthesis of thienopyridine derivatives directly from 2-(hydroxymethylene)cyclooctanone are not extensively documented in readily available literature, the general synthetic strategies for thienopyridines suggest its potential as a precursor. One common approach involves the reaction of a cyclic ketone with a sulfur-containing reagent and a source of ammonia, such as in the Gewald reaction, to construct the thiophene (B33073) ring, followed by annulation of the pyridine (B92270) ring.
Alternatively, a pre-formed aminothiophene could react with the β-dicarbonyl moiety of 2-(hydroxymethylene)cyclooctanone. The reaction would likely proceed through condensation of the amino group with one of the carbonyls, followed by cyclization and dehydration to afford the thieno[2,3-b]pyridine (B153569) scaffold fused to the cyclooctane ring.
A hypothetical reaction scheme is presented below:
| Reactant 1 | Reactant 2 | Product |
| Cyclooctanone (B32682), 2-(hydroxymethylene)- | 2-Amino-3-cyanothiophene | Cycloocta[b]thieno[2,3-d]pyridine derivative |
Construction of Fused Pyridine and Pyrimidine (B1678525) Systems
The synthesis of fused pyridine and pyrimidine systems often utilizes β-dicarbonyl compounds as key starting materials. 2-(Hydroxymethylene)cyclooctanone, as a 1,3-dicarbonyl equivalent, is a suitable candidate for such transformations.
For the construction of fused pyridines, a common method involves the reaction of the β-dicarbonyl compound with an enamine or an ammonium (B1175870) salt and an aldehyde, following a Hantzsch-like pyridine synthesis. In the context of 2-(hydroxymethylene)cyclooctanone, this would lead to a cycloocta[b]pyridine derivative.
The synthesis of fused pyrimidines can be achieved through the reaction of 2-(hydroxymethylene)cyclooctanone with urea, thiourea, or guanidine. This reaction, a variation of the Biginelli reaction, would proceed via condensation of the amine nucleophiles with the two carbonyl functionalities, followed by cyclization and dehydration to yield a cycloocta[d]pyrimidine. These fused pyrimidines are of interest due to their structural analogy to biologically active compounds.
| Reactant 1 | Reactant 2 | Product Heterocycle |
| Cyclooctanone, 2-(hydroxymethylene)- | Ammonia, Aldehyde | Fused Pyridine |
| Cyclooctanone, 2-(hydroxymethylene)- | Urea | Fused Pyrimidine |
| Cyclooctanone, 2-(hydroxymethylene)- | Thiourea | Fused Thiopyrimidine |
| Cyclooctanone, 2-(hydroxymethylene)- | Guanidine | Fused Aminopyrimidine |
Development of Novel Heterocyclic Scaffolds
The reactivity of 2-(hydroxymethylene)cyclooctanone extends beyond the synthesis of common heterocycles. Its ability to react with a variety of binucleophiles opens avenues for the development of novel and potentially biologically active heterocyclic scaffolds. For instance, reaction with hydrazines could lead to fused pyrazole (B372694) systems, while reaction with hydroxylamine (B1172632) could yield fused isoxazoles. The large cyclooctane ring can impart unique conformational properties to these new heterocyclic systems, which may be of interest in medicinal chemistry and materials science.
Building Block for Carbocyclic Ring Systems
In addition to its role in heterocyclic synthesis, 2-(hydroxymethylene)cyclooctanone is a valuable precursor for the construction of more complex carbocyclic structures. The existing cyclooctanone ring can be functionalized, or it can serve as a foundation for the annulation of additional rings.
Synthesis of Substituted Cyclooctanones and their Derivatives
The hydroxymethylene group in 2-(hydroxymethylene)cyclooctanone serves as a handle for the introduction of various substituents at the 2-position of the cyclooctanone ring. For example, alkylation or arylation of the enolate, followed by removal of the formyl group, can provide access to a wide range of 2-substituted cyclooctanones. Furthermore, the hydroxymethylene group can be modified to other functional groups, such as halides or tosylates, to facilitate further synthetic transformations.
| Reaction Type | Reagent | Product Type |
| Alkylation | Alkyl halide | 2-Alkyl-2-formylcyclooctanone |
| Michael Addition | α,β-Unsaturated ketone | 2-(3-Oxoalkyl)-2-formylcyclooctanone |
| Reduction | Sodium borohydride (B1222165) | 2-(Hydroxymethyl)cyclooctanol |
Access to Polycyclic Structures via Annulation Reactions
Annulation reactions provide a powerful tool for the construction of polycyclic systems, and 2-(hydroxymethylene)cyclooctanone can serve as a key building block in such strategies. A notable example is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation. diva-portal.org In a potential application, the enolate of 2-(hydroxymethylene)cyclooctanone could act as the Michael donor, reacting with an α,β-unsaturated ketone like methyl vinyl ketone. The resulting 1,5-dicarbonyl intermediate would then undergo an intramolecular aldol condensation and dehydration to yield a new six-membered ring fused to the cyclooctane core, forming a bicyclo[6.4.0]dodecane system. This strategy provides a convergent approach to complex polycyclic structures that are found in various natural products.
A general scheme for the Robinson annulation is as follows:
| Reactant 1 | Reactant 2 | Key Intermediates | Product |
| Enolate of Cyclooctanone, 2-(hydroxymethylene)- | Methyl vinyl ketone | Michael adduct, 1,5-dicarbonyl compound | Fused bicyclic enone |
Role in Natural Product and Drug Lead Synthesis
While specific, published total syntheses of natural products prominently featuring 2-(hydroxymethylene)cyclooctanone as a key building block are not extensively documented, the inherent reactivity of its α-formyl ketone moiety makes it a potentially valuable intermediate in the assembly of complex molecular architectures. The principles of its utility can be understood by examining biosynthesis-inspired strategies and the development of analogues with tailored reactivity.
Strategic Incorporation into Biosynthesis-Inspired Pathways
Biomimetic synthesis, which seeks to replicate nature's synthetic strategies in the laboratory, often involves cascade reactions and cyclizations that build molecular complexity efficiently. The α-formyl ketone functional group is a cornerstone of such strategies, particularly those inspired by polyketide biosynthesis.
In nature, polyketide synthases (PKS) construct complex carbon skeletons through iterative Claisen-like condensations of simple acyl-CoA units. The resulting β-keto intermediates undergo a variety of subsequent modifications, including cyclizations via intramolecular aldol reactions or Michael additions. 2-(Hydroxymethylene)cyclooctanone can be viewed as a stable surrogate for a key β-dicarbonyl intermediate in such a pathway. Its dual functionality—an electrophilic ketone and a nucleophilic enol/enolate—allows it to participate in reactions that mimic these fundamental biosynthetic steps.
For instance, it could be strategically employed as a C9 building block in the synthesis of natural products containing a cyclooctane ring fused to another ring system. A hypothetical biomimetic approach could involve:
Michael Addition: The enolate of 2-(hydroxymethylene)cyclooctanone could engage in a conjugate addition to an α,β-unsaturated system, establishing a new carbon-carbon bond in a manner analogous to biosynthetic chain extension and cyclization.
Aldol Condensation/Cyclization: Subsequent intramolecular aldol condensation, triggered by the newly introduced functionality, could forge a new ring system onto the cyclooctanone scaffold.
This strategy mimics the way nature often uses a single, versatile precursor to set up a cascade of bond-forming events, leading to a complex final structure. The cyclooctane core itself is a feature of various natural products, particularly in the diterpene and sesterterpene families, making building blocks like 2-(hydroxymethylene)cyclooctanone conceptually relevant for their synthesis.
Development of Analogues with Modified Reactivity Profiles
The synthetic utility of 2-(hydroxymethylene)cyclooctanone can be significantly expanded by creating analogues with fine-tuned reactivity. By modifying either the cyclooctane backbone or the hydroxymethylene group, chemists can control the steric and electronic properties of the molecule, directing its reactivity towards a desired outcome in a complex synthetic sequence.
The reactivity of the core α-formyl ketone system is a delicate balance between its enolic, aldehydic, and ketonic character. Modifications can be designed to favor one form of reactivity over another.
Steric Control: Introducing alkyl substituents on the cyclooctane ring can influence the conformational preference of the eight-membered ring and sterically hinder one face of the molecule. This can be used to achieve diastereoselectivity in addition reactions to either the ketone or the formyl group.
Electronic Tuning: The installation of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the scaffold can modulate the acidity of the enolic proton and the electrophilicity of the carbonyl carbons. An EWG, for example, would increase the acidity of the enol, potentially favoring O-acylation or O-alkylation over C-alkylation under certain conditions.
Functional Group Interconversion: The hydroxymethylene group itself is a prime site for modification. Converting the hydroxyl group to a leaving group could initiate elimination or cyclization reactions. Alternatively, protecting it as an ether (e.g., methoxymethyl (MOM) or benzyl (B1604629) (Bn)) or a silyl (B83357) ether (e.g., TBS) would mask its reactivity, allowing other transformations to be carried out on the molecule before regenerating the α-formyl ketone functionality.
The development of such analogues is crucial for multi-step syntheses where chemoselectivity is paramount. By choosing an analogue with the appropriate reactivity profile, a synthetic chemist can ensure that a specific bond is formed without interfering with other functional groups present in an advanced intermediate.
The following interactive table illustrates hypothetical analogues of 2-(hydroxymethylene)cyclooctanone and the predicted impact of these modifications on their reactivity profiles.
| Analogue Structure/Modification | Predicted Change in Reactivity Profile | Potential Synthetic Application |
|---|---|---|
| Introduction of a methyl group at C-8 | Increases steric hindrance around the ketone; may favor reactions at the less-hindered formyl group or influence diastereoselectivity of additions. | Achieving stereocontrol in the synthesis of substituted cyclooctanoid natural products. |
| Conversion of -OH to -OBn (Benzyl ether) | Protects the enol; prevents O-alkylation/acylation and removes the acidic proton. Favors reactions at the C-1 ketone. | Selective modification of the ketone (e.g., Wittig reaction) without interference from the enol. |
| Conversion of -OH to -OTs (Tosylate) | Transforms the hydroxyl into a good leaving group. | Can be used to trigger intramolecular cyclizations or act as an electrophile in coupling reactions. |
| Introduction of an EWG (e.g., ester) on the ring | Increases the acidity of the enol proton; potentially alters the regioselectivity of enolate formation and reaction. | Facilitating deprotonation for specific C-C bond formations under milder basic conditions. |
Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of "Cyclooctanone, 2-(hydroxymethylene)-" in solution. It provides insights into the connectivity of atoms, the electronic environment of nuclei, and dynamic processes such as tautomerism.
"Cyclooctanone, 2-(hydroxymethylene)-" can exist in tautomeric forms, primarily the keto-enol equilibrium between the hydroxymethylene ketone and the enol form. NMR spectroscopy is exceptionally well-suited to study this dynamic process. thermofisher.comresearchgate.netencyclopedia.pubresearchgate.netrsc.org The position of this equilibrium is influenced by factors such as the solvent and temperature.
In solution, a rapid interchange between the tautomers can lead to time-averaged NMR signals. encyclopedia.pub However, by using variable temperature NMR studies, it is often possible to slow down the exchange rate, allowing for the observation of distinct signals for each tautomer. slideshare.net For "Cyclooctanone, 2-(hydroxymethylene)-", one would expect to observe characteristic chemical shifts for the protons and carbons in both the keto and enol forms.
Expected ¹H NMR Chemical Shifts for Tautomeric Forms:
| Tautomer | Proton | Expected Chemical Shift (ppm) | Notes |
| Keto | Aldehydic CH | ~9-10 | Deshielded due to the carbonyl group. |
| α-CH | ~2.5-3.0 | Adjacent to the carbonyl group. | |
| OH | Variable, broad | Dependent on concentration and solvent due to hydrogen bonding. msu.edu | |
| Enol | Vinylic =CH | ~5.5-7.5 | Characteristic of protons on a double bond. libretexts.org |
| Enolic OH | ~10-16 | Strongly deshielded due to intramolecular hydrogen bonding. |
Expected ¹³C NMR Chemical Shifts for Tautomeric Forms:
| Tautomer | Carbon | Expected Chemical Shift (ppm) | Notes |
| Keto | Carbonyl C=O | ~190-220 | Typical for ketones. msu.edu |
| Aldehydic CH | ~190-200 | Characteristic of aldehydes. | |
| α-C | ~40-60 | Adjacent to the carbonyl group. | |
| Enol | Vinylic C= | ~100-150 | Part of the enol double bond. |
| Carbonyl C=O | ~170-190 | Shifted upfield compared to the keto form. |
Dynamic NMR (DNMR) techniques can be employed to determine the kinetic and thermodynamic parameters of the tautomeric exchange. slideshare.net By analyzing the changes in the lineshapes of the NMR signals as a function of temperature, the rates of interconversion between the tautomers can be calculated.
Two-dimensional (2D) NMR techniques are crucial for the unambiguous assignment of all proton and carbon signals in "Cyclooctanone, 2-(hydroxymethylene)-", especially given the complexity of the cyclooctane (B165968) ring and the presence of tautomers. youtube.comsdsu.educolumbia.eduyoutube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For "Cyclooctanone, 2-(hydroxymethylene)-", COSY would be used to trace the connectivity of the protons within the cyclooctane ring and to correlate the hydroxymethylene proton with the adjacent methine proton in the keto form. youtube.comsdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation): These experiments correlate directly bonded proton-carbon (¹H-¹³C) pairs. columbia.edu HSQC is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the vinylic proton signal in the enol form would show a correlation to the vinylic carbon signal.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is useful for determining the stereochemistry and preferred conformation of the molecule in solution. For the cyclooctanone (B32682) ring, NOESY can help to elucidate the relative positions of the protons on the flexible eight-membered ring.
Mass Spectrometry for Reaction Monitoring and Intermediate Detection
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of "Cyclooctanone, 2-(hydroxymethylene)-" and any reaction intermediates. The calculated exact mass of C₉H₁₄O₂ is 154.0994 g/mol . HRMS can confirm this elemental composition, distinguishing it from other compounds with the same nominal mass. This is particularly useful in reaction monitoring to confirm the formation of the desired product and to identify any byproducts or intermediates.
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a series of product ions. The resulting fragmentation pattern provides valuable structural information. libretexts.org For "Cyclooctanone, 2-(hydroxymethylene)-", the molecular ion (M⁺˙) would be expected to undergo characteristic fragmentation pathways for ketones and alcohols. libretexts.orglibretexts.orgyoutube.comwhitman.edumiamioh.edu
Expected Fragmentation Pathways:
| Precursor Ion (m/z) | Fragmentation Process | Expected Product Ion (m/z) | Structural Information Gained |
| 154 (M⁺˙) | α-cleavage adjacent to the carbonyl group | [M - CH₂OH]⁺, [M - C₇H₁₃]⁺ | Confirms the presence of the hydroxymethylene group and the cyclooctanone ring. |
| 154 (M⁺˙) | McLafferty rearrangement | Varies depending on the specific rearrangement | Provides information about the proximity of gamma-hydrogens to the carbonyl group. |
| 154 (M⁺˙) | Loss of water | [M - H₂O]⁺˙ (m/z 136) | Characteristic of compounds containing a hydroxyl group. |
| 154 (M⁺˙) | Cleavage of the cyclooctane ring | Various smaller fragments | Gives insight into the structure of the eight-membered ring. |
Infrared and Raman Spectroscopy for Functional Group Analysis and Hydrogen Bonding Studies
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule and the nature of chemical bonds, including hydrogen bonding. nih.govnih.govlibretexts.orgpressbooks.publibretexts.orgopenstax.orgyoutube.commdpi.comresearchgate.netscifiniti.com
For "Cyclooctanone, 2-(hydroxymethylene)-", these techniques are particularly useful for studying the keto-enol tautomerism and the associated hydrogen bonding.
Expected Vibrational Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Notes |
| O-H (alcohol) | Stretching | 3200-3600 (broad) | 3200-3600 (weak) | The broadness in the IR spectrum is indicative of hydrogen bonding. openstax.org |
| C=O (ketone) | Stretching | 1700-1725 | 1700-1725 (strong) | Characteristic strong absorption for a cyclic ketone. |
| C=C (enol) | Stretching | 1600-1680 | 1600-1680 (strong) | The intensity is stronger in the Raman spectrum. |
| C-H (alkane) | Stretching | 2850-3000 | 2850-3000 (strong) | Arises from the cyclooctane ring. libretexts.org |
| O-H (enol, H-bonded) | Stretching | 2500-3200 (very broad) | 2500-3200 (weak) | The significant broadening and shift to lower frequency are characteristic of strong intramolecular hydrogen bonding in the enol tautomer. |
The presence of a strong, broad absorption in the O-H stretching region of the IR spectrum would provide clear evidence for hydrogen bonding. mdpi.com In the enol tautomer, the intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen would lead to a significant broadening and shifting of the O-H stretching band to lower wavenumbers. Raman spectroscopy, being particularly sensitive to non-polar bonds, would be useful for observing the C=C stretching vibration of the enol form. nih.gov By comparing the experimental spectra with theoretical calculations, a detailed understanding of the vibrational modes and the strength of the hydrogen bonds can be achieved. scifiniti.com
X-ray Crystallography of Derivatives for Absolute Configuration and Solid-State Conformation
A comprehensive search of scientific literature and crystallographic databases was conducted to identify studies on the X-ray crystallographic analysis of derivatives of Cyclooctanone, 2-(hydroxymethylene)-. The objective was to obtain detailed information regarding the determination of absolute configuration and the characterization of solid-state conformations for these compounds.
Despite extensive searches, no specific X-ray crystallographic data for derivatives of Cyclooctanone, 2-(hydroxymethylene)- were found in the available scientific literature and databases. Consequently, detailed research findings, including crystallographic data tables with unit cell parameters, space group information, and key geometrical parameters that would allow for a thorough discussion of absolute configuration and solid-state conformation, could not be provided.
The determination of the three-dimensional structure of molecules through single-crystal X-ray diffraction is a definitive method for establishing the absolute configuration of chiral compounds and for analyzing their preferred conformations in the solid state. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated, offering a detailed picture of the molecular architecture. For chiral molecules, the analysis of anomalous dispersion effects in the diffraction pattern allows for the unambiguous assignment of the absolute stereochemistry.
While the principles of X-ray crystallography are well-established for the structural elucidation of organic molecules, the absence of published studies on derivatives of Cyclooctanone, 2-(hydroxymethylene)- means that a specific analysis of their solid-state structures cannot be presented at this time. Further research involving the synthesis of suitable crystalline derivatives and their subsequent analysis by X-ray diffraction would be necessary to generate the data required for a detailed discussion in this area.
Computational and Theoretical Studies
Reaction Mechanism Elucidation via Transition State Calculations
The synthesis of Cyclooctanone (B32682), 2-(hydroxymethylene)-, a β-keto aldehyde, is typically achieved through a base-catalyzed Claisen-Schmidt or a related condensation reaction between cyclooctanone and a formylating agent like ethyl formate (B1220265). geeksforgeeks.orgnih.gov Understanding the precise mechanism of this carbon-carbon bond-forming reaction is crucial for optimizing reaction conditions and improving yields. Transition state (TS) calculations, a cornerstone of computational chemistry, are employed to map the potential energy surface of the reaction, identifying the high-energy structures that connect reactants, intermediates, and products. islandscholar.camcmaster.ca
The reaction proceeds through several key steps:
Enolate Formation: A strong base abstracts an α-proton from cyclooctanone, forming a nucleophilic enolate ion.
Nucleophilic Attack: The cyclooctanone enolate attacks the electrophilic carbonyl carbon of the formylating agent. geeksforgeeks.org This step proceeds through a tetrahedral intermediate.
Elimination: The intermediate collapses, eliminating an alkoxide leaving group to form the final β-keto aldehyde product.
Computational studies, often using Density Functional Theory (DFT), can model these steps in detail. escholarship.org By calculating the geometries and energies of the transition states for each step, chemists can determine the rate-limiting step of the reaction and understand how catalysts and solvent molecules influence the reaction pathway. For instance, calculations can reveal whether the nucleophilic attack is a concerted or stepwise process and can model the role of the base in stabilizing the transition state. ucsb.edu
| Reaction Step | Key Species | Calculated Parameter | Typical Theoretical Value (kcal/mol) |
| 1. Enolate Formation | Cyclooctanone, Base | Activation Energy (ΔG‡) | 15-25 |
| 2. Nucleophilic Attack | Enolate, Ethyl Formate | Activation Energy (ΔG‡) | 20-30 (Rate-Limiting) |
| 3. Elimination | Tetrahedral Intermediate | Activation Energy (ΔG‡) | 5-15 |
| Overall Reaction | Reactants → Products | Reaction Energy (ΔG) | -10 to -20 (Exergonic) |
Hypothetical DFT-calculated free energy values for the formylation of cyclooctanone. Actual values depend on the specific level of theory, basis set, and solvent model used.
These calculations provide invaluable insights that complement experimental observations, leading to a more complete mechanistic picture.
Molecular Dynamics Simulations for Conformational Fluxionality
Medium-sized rings like cyclooctane (B165968) are known for their conformational complexity, existing as a dynamic equilibrium of multiple low-energy conformers. wikipedia.orgslideshare.netprinceton.edu The parent cyclooctane ring has been extensively studied, with computational methods identifying several key conformations, the most stable being the boat-chair, followed by the crown and twist-boat-chair forms. wikipedia.orgresearchgate.net The introduction of a 2-(hydroxymethylene) substituent significantly alters this landscape.
Molecular dynamics (MD) simulations are a powerful computational method for exploring the conformational space and dynamics of flexible molecules over time. nih.govyoutube.com By simulating the motion of atoms based on classical mechanics, MD can reveal the preferred conformations, the energy barriers to interconversion between them, and the influence of the substituent on the ring's flexibility. nih.gov
For Cyclooctanone, 2-(hydroxymethylene)-, several new factors come into play:
Planarization: The sp²-hybridized carbons of the C=C double bond impose geometric constraints, favoring conformations that can accommodate a relatively planar four-carbon segment (O=C−C=C−O).
Intramolecular Hydrogen Bonding: The hydroxyl proton can form a strong intramolecular hydrogen bond with the carbonyl oxygen, creating a stable six-membered quasi-ring. masterorganicchemistry.com This interaction significantly stabilizes the enol tautomer and restricts the conformational freedom of the molecule. mdpi.com
Transannular Strain: The substituent's presence modifies the non-bonded interactions across the ring (transannular strain), which are a key determinant of conformational preference in medium rings. princeton.edu
MD simulations can quantify the relative populations of different conformers and the timescale of their interconversion, providing a dynamic picture of the molecule's behavior in solution. mdpi.comchemrxiv.org
| Conformer Family | Key Dihedral Angles (°) | Relative Energy (kcal/mol) (Parent Ring) | Expected Influence of Substituent |
| Boat-Chair (BC) | Multiple | 0.0 | Significant perturbation due to sp² centers and H-bonding. |
| Crown | C-C-C-C ≈ +95, -95 | ~1.5 - 2.0 | Less favorable due to difficulty accommodating planar group. |
| Twist-Boat-Chair (TBC) | Multiple | ~0.8 - 1.2 | May be stabilized if it accommodates the substituted fragment. |
| Boat-Boat (BB) | Multiple | ~1.0 | High energy, likely disfavored. |
Conformational energies for the parent cyclooctane ring. The hydroxymethylene group is expected to create new, distinct energy minima.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used extensively in drug discovery and materials science to correlate the chemical structure of compounds with their biological activity or physical properties. nih.govnih.govwikipedia.org A QSAR model is a mathematical equation that relates numerical descriptors of a molecule's structure (e.g., electronic, steric, and hydrophobic properties) to its observed activity. mdpi.com
While specific QSAR studies on Cyclooctanone, 2-(hydroxymethylene)- derivatives are not widely reported, the framework can be readily applied to design novel derivatives with enhanced properties, such as improved potency as enzyme inhibitors or tailored reactivity. A hypothetical QSAR study would involve:
Dataset Assembly: Synthesizing and testing a series of derivatives of Cyclooctanone, 2-(hydroxymethylene)- for a specific biological activity (e.g., IC₅₀ values for an enzyme).
Descriptor Calculation: Computing a wide range of molecular descriptors for each derivative. These can include 2D descriptors (e.g., molecular weight, topological indices) and 3D descriptors (e.g., molecular shape, partial charges). iosrjournals.orgacs.org
Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a model that best correlates the descriptors with the observed activity. nih.govmdpi.com
Validation: Rigorously validating the model's predictive power using internal and external test sets of compounds. nih.gov
Once a predictive QSAR model is established, it can be used to virtually screen new, unsynthesized derivatives, prioritizing the most promising candidates for synthesis and testing, thereby accelerating the discovery process. mdpi.com
| Derivative (Hypothetical) | R-Group | logP (Hydrophobicity) | Dipole Moment (Debye) | Predicted pIC₅₀ |
| 1 | -H | 2.1 | 3.5 | 5.2 |
| 2 | -CH₃ | 2.5 | 3.6 | 5.4 |
| 3 | -Cl | 2.8 | 4.1 | 5.9 |
| 4 | -OCH₃ | 1.9 | 4.0 | 5.7 |
| 5 | -NO₂ | 1.8 | 5.5 | 6.5 |
Illustrative data for a hypothetical QSAR model where higher pIC₅₀ indicates greater biological activity. The model might suggest that electron-withdrawing groups and higher polarity increase activity.
Electron Density Analysis and Bonding Characterization
The distribution of electrons within a molecule dictates its structure, stability, and reactivity. Electron density analysis provides a detailed picture of chemical bonding that goes beyond simple Lewis structures. The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the calculated electron density (ρ(r)) to characterize chemical bonds and non-covalent interactions. nih.govnih.gov
For Cyclooctanone, 2-(hydroxymethylene)-, electron density analysis can provide deep insights into its unique structural features:
Intramolecular Hydrogen Bond: The molecule exists predominantly in the enol tautomer, stabilized by a strong O-H···O=C intramolecular hydrogen bond. masterorganicchemistry.comechemi.com QTAIM analysis can locate a bond critical point (BCP) between the hydroxyl hydrogen and the carbonyl oxygen. The properties at this BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), quantify the strength and nature of this interaction, confirming it has partial covalent character. mdpi.comwuxibiology.com
π-Conjugation: The O=C−C=C−OH fragment forms a conjugated π-system. Analysis of bond ellipticities and delocalization indices from the electron density reveals the extent of π-electron delocalization across these bonds, which contributes to the molecule's stability. researchgate.net
Bond Characterization: QTAIM can precisely characterize the C=O, C=C, and C-C bonds within the molecule, providing values for their bond order and polarity based on the electron density at their respective bond critical points. researchgate.net
This detailed electronic information is crucial for understanding the molecule's spectroscopic properties, acidity, and reactivity patterns.
| Bond / Interaction | Bond Critical Point (BCP) Property | Typical Calculated Value (a.u.) | Interpretation |
| C=O | Electron Density (ρ) | ~0.30 - 0.35 | High density, polar covalent bond. |
| C=C | Electron Density (ρ) | ~0.25 - 0.30 | High density, covalent bond. |
| O-H···O (H-Bond) | Electron Density (ρ) | ~0.02 - 0.04 | Low density, indicates closed-shell interaction (non-covalent). |
| O-H···O (H-Bond) | Laplacian of ρ (∇²ρ) | > 0 | Positive value confirms non-covalent character. |
Typical QTAIM parameters for bonds within a conjugated enol system. Atomic units (a.u.) are standard in these calculations.
Future Research Directions and Unexplored Reactivity
Asymmetric Synthesis and Chiral Induction Using Cyclooctanone (B32682), 2-(hydroxymethylene)-
The prochiral nature of Cyclooctanone, 2-(hydroxymethylene)- makes it an intriguing substrate for the development of new asymmetric methodologies. Future research could focus on leveraging its structure to induce chirality and synthesize enantiomerically enriched compounds.
One promising area is the use of chiral aldehyde catalysis . This strategy has been successfully employed for the asymmetric α-functionalization of N-unprotected amino esters and related compounds. researchgate.netnih.govrsc.org A potential research direction would involve reacting Cyclooctanone, 2-(hydroxymethylene)- with chiral primary amines to form chiral enamines in situ. These intermediates could then react with various electrophiles, with the chiral catalyst directing the facial selectivity of the attack, leading to optically active substituted cyclooctanone derivatives.
Another avenue involves asymmetric enamine catalysis with β-ketoesters , which has proven effective for α-hydrazination and Robinson annulation reactions. nih.gov By analogy, chiral primary or secondary amine catalysts could be used to activate Cyclooctanone, 2-(hydroxymethylene)- towards enantioselective additions. The development of such reactions would be a valuable extension of aminocatalysis, particularly for substrates with challenging steric profiles.
Furthermore, the development of scandium-catalyzed enantioselective carbon insertion reactions, which have been used to prepare 2-aryl cycloalkanones from smaller rings, presents another opportunity. nih.gov Adapting this methodology to Cyclooctanone, 2-(hydroxymethylene)- could provide a novel one-step route to chiral α-aryl or other α-substituted cyclooctanones, which are valuable building blocks in organic synthesis.
Table 1: Potential Asymmetric Reactions and Catalysts
| Reaction Type | Proposed Catalyst Type | Potential Product |
|---|---|---|
| Asymmetric α-Alkylation | Chiral Primary Amine (Enamine Catalysis) | Chiral 2-alkyl-2-(hydroxymethylene)cyclooctanone |
| Asymmetric Michael Addition | Chiral BINOL-derived Aldehyde | Chiral cyclooctanone with functionalized side chain |
| Asymmetric α-Arylation | Chiral Sc-bis(oxazoline) Complex | Chiral 2-aryl-2-(hydroxymethylene)cyclooctanone |
Photochemical and Electrochemical Reactivity
The unexplored photochemical and electrochemical behavior of Cyclooctanone, 2-(hydroxymethylene)- offers fertile ground for investigation. The presence of both carbonyl and enol-alkene functionalities suggests a rich and varied reactivity profile under photo and electrochemical conditions.
Photochemical Reactivity : The enol form of the compound is an ideal candidate for [2+2] photocycloaddition reactions . nsf.govaklectures.comnih.govresearchgate.net Irradiation in the presence of various alkenes could lead to the formation of novel and complex cyclobutane-fused bicyclic systems. The stereochemical outcome of such reactions, particularly using chiral photosensitizers or catalysts, would be a key area of investigation. rsc.org This approach could provide rapid access to complex molecular scaffolds that are difficult to synthesize by other means.
Electrochemical Reactivity : The field of electrochemistry offers a green and powerful tool for generating reactive intermediates. Recent advances in the electrochemical generation of radicals from 1,3-dicarbonyl compounds suggest that Cyclooctanone, 2-(hydroxymethylene)- could be a valuable substrate. rsc.orgresearchgate.netrsc.org Anodic oxidation could selectively activate the acidic C-H bond between the two carbonyl groups to generate a carbon-centered radical. This radical could then participate in various intramolecular or intermolecular C-C bond-forming reactions, such as annulations with alkynes to form functionalized naphthols. acs.org Additionally, electrochemical methods for the modification or cleavage of 1,3-dicarbonyl compounds, such as deacetylation, could be explored. oup.comacs.org
Table 2: Unexplored Photo- and Electrochemical Reactions
| Reaction Type | Conditions | Potential Outcome |
|---|---|---|
| Intermolecular [2+2] Photocycloaddition | UV Irradiation, Alkene | Fused cyclobutane-cyclooctanone bicyclic systems |
| Intramolecular Dehydrogenative Cyclization | Anodic Oxidation (e.g., with Cp₂Fe catalyst) | C-C bond formation to create bicyclic structures |
| Intermolecular Annulation | Anodic Oxidation, Alkyne | Synthesis of complex polycyclic aromatic systems |
Applications in Materials Science and Polymer Chemistry
The bifunctional nature of Cyclooctanone, 2-(hydroxymethylene)- makes it a promising, yet unexplored, monomer for polymer synthesis and a building block for functional materials.
Polymer Synthesis : The aldehyde and ketone functionalities offer handles for various polymerization reactions. For instance, aldehydes are known to undergo polymerization to form polyacetals. cmu.eduacs.org The hydroxymethylene group could be further modified to introduce polymerizable units like acrylates or participate in condensation polymerizations. Research into the ring-opening polymerization (ROP) of functionalized cyclooctene (B146475) derivatives provides a template for how the cyclooctanone ring itself could be incorporated into polymer backbones. nih.gov The introduction of this keto-aldehyde moiety could lead to polymers with tunable properties and the potential for post-polymerization modification. Functionalization of polycyclooctene using techniques like thiol-ene click chemistry has been shown to enhance material properties, suggesting that polymers derived from or functionalized with Cyclooctanone, 2-(hydroxymethylene)- could have tailored adhesive and mechanical characteristics. digitellinc.comumass.edu
Materials Science : Derivatives of cyclooctanone are of interest in materials science for their potential in optoelectronic devices and as luminescent materials. ontosight.ai The core structure of Cyclooctanone, 2-(hydroxymethylene)- could be elaborated to create novel functional materials. For example, its ability to react with amines could be used to graft it onto polysaccharide backbones, creating functional biopolymers for applications like self-healing hydrogels or drug delivery vehicles. acs.org
Catalyst Design and Ligand Development Based on the Core Structure
The 1,3-dicarbonyl motif is a classic chelating group in coordination chemistry, suggesting a significant, unexplored potential for Cyclooctanone, 2-(hydroxymethylene)- as a ligand scaffold in catalysis.
Ligand Development : 1,3-diketones are known to act as versatile ligands for transition metal catalysis. hector-fellow-academy.de The enolate form of Cyclooctanone, 2-(hydroxymethylene)- can act as a bidentate, monoanionic ligand, forming stable complexes with a wide range of metal centers. The cyclooctane (B165968) ring provides a robust and sterically defined backbone that can be modified to tune the electronic and steric properties of the resulting catalyst. By introducing chiral centers onto the cyclooctane ring, it would be possible to develop a new class of chiral ligands for asymmetric catalysis.
Metal-Ligand Cooperativity : Pincer-type ligands, which often feature a central coordinating atom flanked by two donor "arms," are highly effective in catalysis due to metal-ligand cooperativity. nih.govrsc.org The structure of Cyclooctanone, 2-(hydroxymethylene)- could be adapted to create novel pincer ligands. For example, functionalizing the C3 and C7 positions of the cyclooctanone ring with donor groups could lead to new tridentate ligand systems. Such catalysts could find applications in a variety of transformations, including cross-coupling and hydrogenation reactions. rsc.org The development of catalysts based on this scaffold could lead to new reactivity and selectivity in important chemical transformations like cyclocarbonylation. researchgate.netkfupm.edu.sa
Table 3: Potential Catalyst and Ligand Applications
| Application Area | Ligand Type | Potential Metal Center | Target Reaction |
|---|---|---|---|
| Asymmetric Catalysis | Chiral 2-(hydroxymethylene)cyclooctanone enolate | Rh, Ir, Pd, Cu | Hydrogenation, C-C Coupling |
| Pincer Catalysis | Functionalized cyclooctanone backbone | Ru, Re, Tc, Fe | Dehydrogenation, Bond Activation |
| Polymerization Catalysis | Diketonate Complex | La, Zn, Al | Ring-Opening Polymerization |
Q & A
Q. What experimental techniques are used to determine the conformational stability of 2-(hydroxymethylene)cyclooctanone?
Rotational spectroscopy is the primary method for resolving the conformational landscape of cyclooctanone derivatives. For 2-(hydroxymethylene)cyclooctanone, the boat-chair (BC1) conformation is likely dominant due to minimized repulsive CH···HC and eclipsed H-H interactions across the ring. Computational modeling (e.g., CCSD(T)/VPT2) complements experimental data by predicting energy hierarchies and vibrational spectra, which can be validated via infrared (IR) and ultraviolet (UV) spectroscopy .
Q. How is 2-(hydroxymethylene)cyclooctanone synthesized, and what challenges arise in stabilizing its structure?
Synthesis involves introducing a hydroxymethylene group at the 2-position of cyclooctanone, potentially via aldol-like condensation or ketone functionalization. A key challenge is its thermodynamic instability: the hydroxymethylene group may tautomerize or isomerize, as observed in simpler hydroxymethylene derivatives (e.g., rearrangement to formaldehyde under thermal or photolytic conditions). Stabilization requires cryogenic trapping (e.g., in argon matrices at ≤10 K) or kinetic control using sterically hindered reaction conditions .
Q. What spectroscopic methods are employed to characterize 2-(hydroxymethylene)cyclooctanone?
- IR Spectroscopy : Identifies carbonyl (C=O) and hydroxymethylene (C-OH) stretching vibrations. Anharmonic calculations (e.g., VPT2) refine peak assignments.
- UV-Vis Spectroscopy : Detects electronic transitions in conjugated systems, critical for monitoring isomerization or degradation.
- Rotational Spectroscopy : Resolves bond angles and dihedral angles to confirm the BC1 conformation.
Comparisons with computational spectra (DFT, CCSD(T)) are essential for validation .
Advanced Research Questions
Q. How do transannular repulsive interactions influence the reactivity of 2-(hydroxymethylene)cyclooctanone in ring-opening reactions?
The BC1 conformation reduces repulsive CH···HC interactions but introduces strain at specific dihedral angles, making the compound prone to nucleophilic attack at the carbonyl or hydroxymethylene group. For example, ring-opening via hydrolysis may proceed faster at eclipsed C-H positions due to increased steric accessibility. Computational studies (e.g., NBO analysis) quantify bond strain and predict regioselectivity in reactions .
Q. Can computational methods predict the tautomeric equilibrium between 2-(hydroxymethylene)cyclooctanone and its keto-enol forms?
Yes. High-level ab initio calculations (e.g., CCSD(T)/CBS) estimate the energy difference between tautomers. The hydroxymethylene form is typically less stable than its keto counterpart by ~10–20 kcal/mol, but kinetic trapping (e.g., low-temperature matrices) can stabilize it. Solvent effects (PCM models) and substituent electron-withdrawing/donating groups further modulate equilibrium .
Q. What strategies optimize the synthesis of 2-(hydroxymethylene)cyclooctanone derivatives for structure-activity relationship (SAR) studies?
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., nitro, sulfonyl) at the 4-position to stabilize the hydroxymethylene moiety via resonance.
- Protection/Deprotection : Use methoxymethyl (MOM) or tert-butyldimethylsilyl (TBS) groups to transiently protect reactive sites during functionalization.
- Catalysis : Transition-metal catalysts (e.g., Rh or Pd) enable selective cross-coupling reactions at the cyclooctanone ring.
Yields and purity are validated via HPLC and mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
